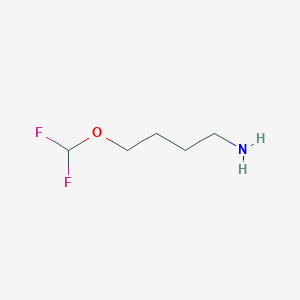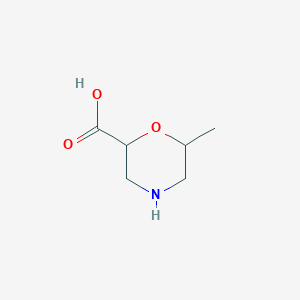
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF (4-PPMB) is an organomagnesium compound that is commonly used in organic synthesis. It is a colorless, low viscosity liquid that is soluble in both polar and non-polar solvents. 4-PPMB is a versatile reagent, and it is used in a variety of reactions, such as Grignard reactions, Wittig reactions, and Diels-Alder reactions. It is also used as a catalyst in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF is widely used in scientific research, particularly in the field of organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound can be used to synthesize polymers and other materials. It has also been used in the synthesis of peptides and proteins.
Mecanismo De Acción
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic reactions. It reacts with electrophiles to form a new covalent bond. This reaction is known as a Grignard reaction, and it is the most common reaction in which this compound is used. In addition, this compound can act as a catalyst in certain reactions, such as the Wittig reaction and the Diels-Alder reaction.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or to cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF has several advantages for use in laboratory experiments. It is a colorless, low viscosity liquid that is easy to handle and store. It is also relatively inexpensive and can be easily synthesized. The main limitation of this compound is that it is a highly reactive compound, and it must be handled with care to avoid dangerous reactions.
Direcciones Futuras
There are several potential future directions for 4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF research. One potential area of research is the development of new synthetic methods using this compound. Another potential area of research is the exploration of new applications for this compound, such as the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential for using this compound as a catalyst in other reactions.
Métodos De Síntesis
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF can be synthesized by the reaction of 4-(2-propen-1-yl)phenol and magnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out at room temperature and requires vigorous stirring. The reaction is exothermic, and the reaction mixture should be cooled to prevent the reaction from becoming uncontrollable. The reaction is typically complete within a few minutes.
Propiedades
IUPAC Name |
magnesium;prop-2-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFIMQLMQJYVPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

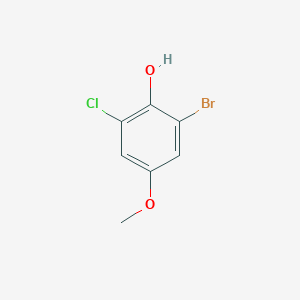
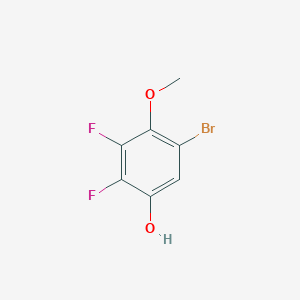
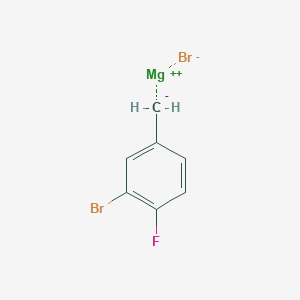
![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)




![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

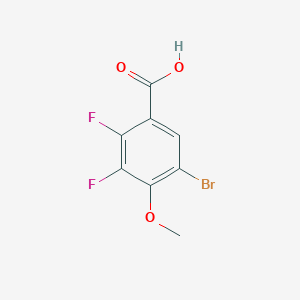
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
